molecular formula C18H22N2S B11742840 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine

1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine

Cat. No.: B11742840
M. Wt: 298.4 g/mol
InChI Key: KOCIMJYSVMTYIG-UHFFFAOYSA-N
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Description

1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is an organic compound with the molecular formula C18H22N2S It is a derivative of piperazine, a heterocyclic amine, and features a sulfanyl group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine typically involves the reaction of 3,4-dimethylphenyl thiol with 1-chloro-2-nitrobenzene, followed by reduction and cyclization to form the piperazine ring. The reaction conditions often include the use of palladium catalysts and phosphine ligands .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction parameters and scalability. This method can achieve high yields and purity by optimizing temperature, solvent ratios, and reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine, particularly in its role as an antidepressant, involves the modulation of serotonin receptors and inhibition of serotonin reuptake. It acts on multiple serotonin receptors, including 5-HT3, 5-HT7, and 5-HT1D, and inhibits the serotonin transporter (SERT). This multimodal activity leads to enhanced serotonin levels in the central nervous system, contributing to its antidepressant effects .

Comparison with Similar Compounds

  • 1-{2-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine
  • 1-{2-[(2,3-Dimethylphenyl)sulfanyl]phenyl}piperazine

Comparison: While these compounds share a similar core structure, the position of the dimethyl groups on the phenyl ring can significantly affect their chemical properties and biological activities. 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties .

Properties

Molecular Formula

C18H22N2S

Molecular Weight

298.4 g/mol

IUPAC Name

1-[2-(3,4-dimethylphenyl)sulfanylphenyl]piperazine

InChI

InChI=1S/C18H22N2S/c1-14-7-8-16(13-15(14)2)21-18-6-4-3-5-17(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3

InChI Key

KOCIMJYSVMTYIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C

Origin of Product

United States

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